molecular formula C12H12FNO B3244727 2-(4-Fluoro-tetrahydro-pyran-4-YL)-benzonitrile CAS No. 1632286-07-7

2-(4-Fluoro-tetrahydro-pyran-4-YL)-benzonitrile

Cat. No. B3244727
CAS RN: 1632286-07-7
M. Wt: 205.23 g/mol
InChI Key: RUTCOHKFZWLZTK-UHFFFAOYSA-N
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Description

2-(4-Fluoro-tetrahydro-pyran-4-YL)-benzonitrile is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. The compound has been synthesized using various methods and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-tetrahydro-pyran-4-YL)-benzonitrile is not fully understood. However, it has been suggested that the compound may exert its antitumor activity by inhibiting the activity of certain enzymes involved in cancer cell proliferation. It has also been suggested that the compound may exert its anti-inflammatory activity by modulating the activity of certain cytokines and chemokines involved in the inflammatory response.
Biochemical and Physiological Effects:
In addition to its potential applications in the field of medicine, 2-(4-Fluoro-tetrahydro-pyran-4-YL)-benzonitrile has also been shown to have biochemical and physiological effects. The compound has been reported to have moderate to high lipophilicity, which may affect its absorption and distribution in the body. It has also been reported to have low toxicity, which makes it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-Fluoro-tetrahydro-pyran-4-YL)-benzonitrile in lab experiments is its high purity and yield, which makes it easier to obtain and work with. In addition, the compound has shown promising results in various studies, which makes it a promising candidate for further research. However, one of the limitations of using the compound in lab experiments is its low solubility in water, which may affect its bioavailability and distribution in the body.

Future Directions

There are several future directions for the research and development of 2-(4-Fluoro-tetrahydro-pyran-4-YL)-benzonitrile. One possible direction is to further investigate its potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases. Another possible direction is to investigate its potential as a therapeutic agent for other types of cancer. Furthermore, the compound could be modified to improve its solubility and bioavailability, which could enhance its therapeutic potential. Overall, the potential applications of 2-(4-Fluoro-tetrahydro-pyran-4-YL)-benzonitrile in the field of medicine make it a promising candidate for further research and development.

Scientific Research Applications

2-(4-Fluoro-tetrahydro-pyran-4-YL)-benzonitrile has been the subject of several scientific studies due to its potential applications in the field of medicine. The compound has been shown to exhibit antitumor activity in various cancer cell lines. In addition, it has also been reported to have potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.

properties

IUPAC Name

2-(4-fluorooxan-4-yl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO/c13-12(5-7-15-8-6-12)11-4-2-1-3-10(11)9-14/h1-4H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTCOHKFZWLZTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201225958
Record name Benzonitrile, 2-(4-fluorotetrahydro-2H-pyran-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201225958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorotetrahydro-2H-pyran-4-yl)benzonitrile

CAS RN

1632286-07-7
Record name Benzonitrile, 2-(4-fluorotetrahydro-2H-pyran-4-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1632286-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 2-(4-fluorotetrahydro-2H-pyran-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201225958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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